N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of the benzimidazole ring imparts a range of biological properties, while the indole ring is a common scaffold in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling of Benzimidazole and Indole Moieties: The final step involves coupling the benzimidazole and indole moieties through a propyl linker.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro groups (if present) or other reducible functionalities within the compound.
Substitution: The compound can undergo substitution reactions, especially at the chloro group on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzimidazole-indole compounds.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, leading to its biological effects. The indole moiety can interact with various receptors and enzymes, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar in structure but with different substituents, leading to different biological activities.
N’-[1,3-Benzothiazol-2-yl]-arylamides: Contains a benzothiazole moiety instead of benzimidazole, leading to different biological properties.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloro-1H-indol-1-yl)propanamide is unique due to the combination of benzimidazole and indole moieties, which imparts a wide range of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H21ClN4O |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chloroindol-1-yl)propanamide |
InChI |
InChI=1S/C21H21ClN4O/c22-16-5-3-8-19-15(16)10-13-26(19)14-11-21(27)23-12-4-9-20-24-17-6-1-2-7-18(17)25-20/h1-3,5-8,10,13H,4,9,11-12,14H2,(H,23,27)(H,24,25) |
InChI Key |
YPOFBLMKPGPYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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